2,2,4-Trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 4-methylbenzoate
Description
2,2,4-Trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 4-methylbenzoate is a synthetic organic compound featuring a dihydroquinoline core substituted with methyl groups at positions 2, 2, and 2. The molecule is further functionalized with a 4-methylbenzoyl group at the 1-position and a 4-methylbenzoate ester at the 6-position. Its molecular formula is C₃₁H₃₁NO₃ (inferred from structural analogs in ), with a molecular weight of approximately 465.6 g/mol.
Properties
Molecular Formula |
C28H27NO3 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
[2,2,4-trimethyl-1-(4-methylbenzoyl)quinolin-6-yl] 4-methylbenzoate |
InChI |
InChI=1S/C28H27NO3/c1-18-6-10-21(11-7-18)26(30)29-25-15-14-23(16-24(25)20(3)17-28(29,4)5)32-27(31)22-12-8-19(2)9-13-22/h6-17H,1-5H3 |
InChI Key |
QSPPDWFHQIRTMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)OC(=O)C4=CC=C(C=C4)C)C(=CC2(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 4-methylbenzoate typically involves multiple steps. One common method includes the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate or dimethyl-3-oxopentanedioate . The reaction is usually carried out in the presence of a catalytic amount of piperidine in ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have significant biological and chemical properties.
Scientific Research Applications
2,2,4-Trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 4-methylbenzoate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to act as an inhibitor of gluconate 2-dehydrogenase, which plays a role in various metabolic processes . Additionally, it may interact with other enzymes and receptors, contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations :
Substituent Bulk and Polarity :
- The target compound’s 4-methyl groups on both the benzoyl and benzoate moieties balance hydrophobicity and steric bulk, contrasting with the phenyl (more hydrophobic) and methoxy (polar) groups in analogues from .
- Methoxy-substituted derivatives (e.g., 669749-11-5) exhibit higher polarity, likely enhancing solubility in polar solvents compared to methyl-substituted variants.
Geometric and Crystallographic Comparisons
Dihedral Angles in Benzoate Esters
reports dihedral angles between aromatic rings in phenyl 4-methylbenzoate (76.0°) and related esters (55.7°–83.3°). For the target compound, the dihydroquinoline core may impose additional steric constraints, altering inter-ring angles compared to simpler aryl benzoates.
Crystallographic Methods
The SHELX system (), widely used for small-molecule refinement, would likely be employed for structural determination of the target compound.
Physicochemical Properties (Inferred)
- Solubility : Methyl groups enhance lipophilicity relative to methoxy or unsubstituted analogs, suggesting lower aqueous solubility.
- Melting Point : Analogues with symmetric substituents (e.g., 4-methylphenyl 4-methylbenzoate in ) exhibit higher melting points due to efficient crystal packing. The target compound’s asymmetric substitution may reduce this effect.
Biological Activity
The compound 2,2,4-Trimethyl-1-[(4-methylphenyl)carbonyl]-1,2-dihydroquinolin-6-yl 4-methylbenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a quinoline core and ester functionalities. Its chemical formula is , and it possesses several functional groups that may contribute to its biological activity.
Structure
- Molecular Formula :
- Molecular Weight : 351.44 g/mol
- Functional Groups : Quinoline ring, carbonyl group, ester group
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been shown to possess antibacterial and antifungal activities. A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting that the presence of the quinoline moiety enhances antimicrobial efficacy .
Anticancer Potential
Quinoline derivatives are often investigated for their anticancer properties. In vitro studies have shown that compounds like 2,2,4-trimethylquinoline derivatives can induce apoptosis in cancer cell lines. A notable study reported that modifications to the quinoline structure led to increased cytotoxicity against human cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects of quinoline derivatives.
- Methodology : Human cancer cell lines were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at higher concentrations, with IC50 values indicating potent activity.
-
Antimicrobial Screening :
- Objective : Assess the antibacterial properties against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to evaluate the effectiveness.
- Results : The compound exhibited notable inhibition zones against tested bacterial strains, supporting its potential as an antimicrobial agent.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest several pathways:
- Inhibition of DNA Synthesis : Similar quinoline compounds have been reported to interfere with DNA replication in bacterial cells.
- Apoptosis Induction : The activation of caspases and modulation of Bcl-2 family proteins are common pathways leading to apoptosis in cancer cells .
- Inflammation Modulation : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in cytokine levels |
Table 2: Case Study Results
| Study Type | Cell Line/Organism | IC50 (µM) | Observations |
|---|---|---|---|
| Anticancer | HeLa (cervical cancer) | 15 | Significant cytotoxicity observed |
| Antimicrobial | Staphylococcus aureus | 10 | Effective inhibition noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
